![molecular formula C7H6N2OS B1300900 2-甲基噻吩[2,3-d]嘧啶-4-醇 CAS No. 21582-51-4](/img/structure/B1300900.png)

2-甲基噻吩[2,3-d]嘧啶-4-醇

描述

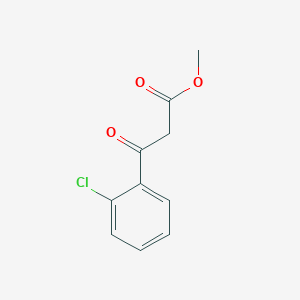

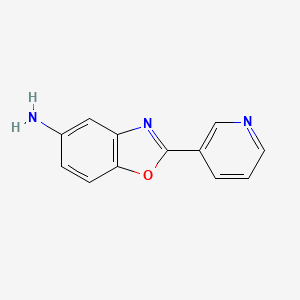

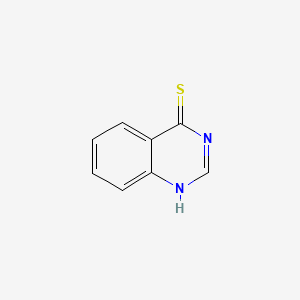

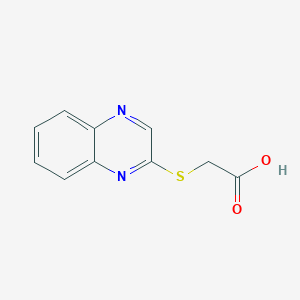

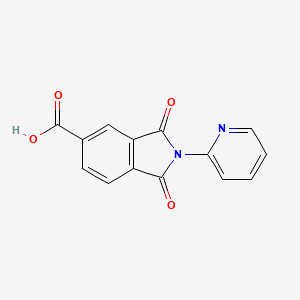

“2-Methylthieno[2,3-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C7H6N2OS . It has a molecular weight of 166.2 g/mol . The IUPAC name for this compound is 2-methylthieno[3,2-d]pyrimidin-4-ol .

Synthesis Analysis

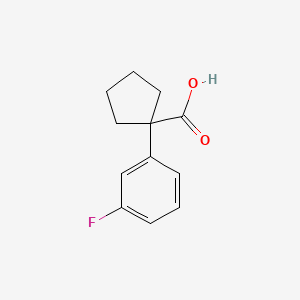

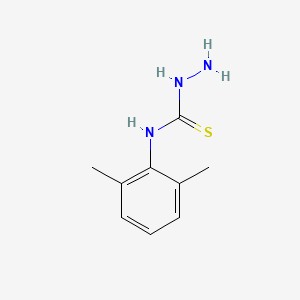

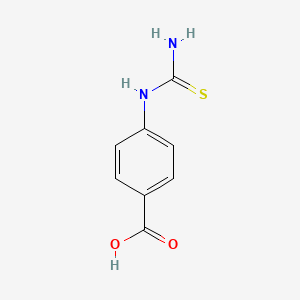

The synthesis of “2-Methylthieno[2,3-d]pyrimidin-4-ol” can be achieved through several steps. One method involves the condensation of ethyl 2-aminothiophene-3-carboxylate and acetonitrile in dioxane with 4M HCl . The mixture is stirred at room temperature overnight . Another method involves the use of trichlorophosphate at 115℃ .Molecular Structure Analysis

The molecular structure of “2-Methylthieno[2,3-d]pyrimidin-4-ol” consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains a sulfur atom, contributing to its classification as a heterocyclic compound .Physical And Chemical Properties Analysis

“2-Methylthieno[2,3-d]pyrimidin-4-ol” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用

Antibacterial and Antifungal Activities

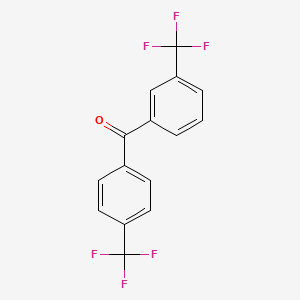

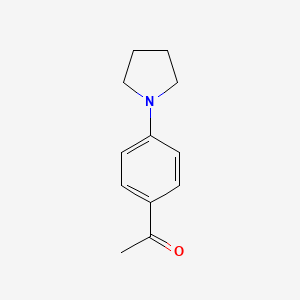

Compounds structurally related to 2-Methylthieno[2,3-d]pyrimidin-4-ol have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, derivatives of pyrido[2,3-d]pyrimidin-4-ones have shown activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans . This suggests that 2-Methylthieno[2,3-d]pyrimidin-4-ol could potentially be modified to enhance its efficacy against specific bacterial and fungal strains.

Cyclin-Dependent Kinases (CDKs) Inhibition

The compound’s framework has been utilized in the design of CDK inhibitors. CDKs are crucial in regulating the cell cycle, and their inhibitors are often explored for cancer chemotherapy. Some pyrazolo[4,3-d]pyrimidin-7-ones, which share a similar core structure, have shown potent inhibition of human CDK1, suggesting potential cancer therapeutic applications for 2-Methylthieno[2,3-d]pyrimidin-4-ol derivatives .

Antihyperlipidemic Activity

Related methylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for antihyperlipidemic activity. These compounds were evaluated in vivo in Wistar rats, indicating that modifications of the 2-Methylthieno[2,3-d]pyrimidin-4-ol structure could lead to new treatments for hyperlipidemia .

Anti-Parasitic, Anti-Psoriatic, and Anti-Tumor Properties

Derivatives of pyrido[2,3-d]pyrimidin, such as Piritrexim, have been synthesized with anti-parasitic, anti-psoriatic, and anti-tumor properties. This opens up avenues for 2-Methylthieno[2,3-d]pyrimidin-4-ol to be explored for similar pharmacological applications .

Cell Proliferation Inhibition

Compounds like MPC-6827, which are structurally related to 2-Methylthieno[2,3-d]pyrimidin-4-ol, have been studied for their ability to inhibit the proliferation of Caco-2 cells. This suggests that 2-Methylthieno[2,3-d]pyrimidin-4-ol could be a candidate for developing new anticancer agents targeting cell proliferation .

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents, such as “2-Methylthieno[2,3-d]pyrimidin-4-ol”, is generally associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

安全和危害

The safety information for “2-Methylthieno[2,3-d]pyrimidin-4-ol” indicates that it has a GHS07 signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGLWUMMXGHFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364209 | |

| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21582-51-4 | |

| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。